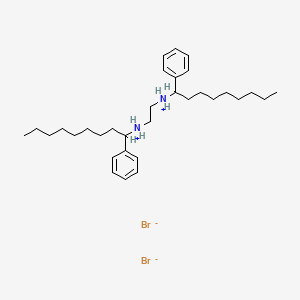

N,N'-Bis(1-phenylnonyl)ethylenediamine dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is notable for its unique properties, which include high corrosion resistance, hardness, and magnetic properties. Chromium–iron (1/1) is primarily used in the production of stainless steel and other specialized alloys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chromium–iron (1/1) involves the smelting of iron and chromium ingots in a vacuum induction furnace. The vacuum degree during smelting is controlled between 25 to 60 Pa. The alloy is then refined using high temperature and high vacuum methods at temperatures ranging from 1650 to 1700°C under a vacuum of 2 to 6 Pa. During this process, oxygen is blown into the alloy to decarburize it, reducing the carbon content to 0.04 to 0.06% .

Industrial Production Methods

Industrial production of chromium–iron (1/1) typically involves the following steps:

Smelting: Iron and chromium ingots are melted in a vacuum induction furnace.

Refining: The molten alloy is refined under high temperature and vacuum conditions.

Slag Removal: Lime and fluorite are added to remove slag.

Deoxygenation: Argon is injected, and barium silica-strontium calcium ferroalloy is added for deoxygenation.

Chemical Reactions Analysis

Types of Reactions

Chromium–iron (1/1) undergoes various types of chemical reactions, including:

Oxidation: Chromium in the alloy can be oxidized to form chromium oxides.

Reduction: Chromium oxides can be reduced back to chromium metal.

Substitution: Chromium and iron atoms can be substituted by other metal atoms in alloy formation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and air.

Reduction: Reducing agents such as hydrogen and carbon monoxide are used.

Substitution: Other metal salts and high temperatures are typically required.

Major Products Formed

Chromium Oxides: Formed during oxidation reactions.

Reduced Chromium: Formed during reduction reactions.

Alloy Variants: Formed during substitution reactions.

Scientific Research Applications

Chromium–iron (1/1) has a wide range of scientific research applications:

Chemistry: Used as a catalyst in various chemical reactions.

Biology: Investigated for its potential in biological systems due to its magnetic properties.

Medicine: Studied for its potential use in medical implants and devices.

Industry: Widely used in the production of stainless steel, which is essential in construction, automotive, and aerospace industries

Mechanism of Action

The mechanism by which chromium–iron (1/1) exerts its effects is primarily through its physical and chemical properties. The alloy’s high corrosion resistance is due to the formation of a passive chromium oxide layer on its surface. This layer protects the underlying metal from further oxidation. The magnetic properties of the alloy are due to the presence of iron, which aligns its magnetic domains under an external magnetic field .

Comparison with Similar Compounds

Similar Compounds

Chromium–nickel (1/1): Similar in corrosion resistance but has different magnetic properties.

Iron–nickel (1/1): Similar in magnetic properties but lacks the high corrosion resistance of chromium–iron (1/1).

Chromium–cobalt (1/1): Similar in hardness but has different chemical reactivity

Uniqueness

Chromium–iron (1/1) is unique due to its combination of high corrosion resistance, hardness, and magnetic properties. This makes it particularly valuable in applications where these properties are essential, such as in the production of stainless steel and specialized industrial components .

Properties

CAS No. |

11109-79-8 |

|---|---|

Molecular Formula |

C32H54Br2N2 |

Molecular Weight |

626.6 g/mol |

IUPAC Name |

1-phenylnonyl-[2-(1-phenylnonylazaniumyl)ethyl]azanium;dibromide |

InChI |

InChI=1S/C32H52N2.2BrH/c1-3-5-7-9-11-19-25-31(29-21-15-13-16-22-29)33-27-28-34-32(30-23-17-14-18-24-30)26-20-12-10-8-6-4-2;;/h13-18,21-24,31-34H,3-12,19-20,25-28H2,1-2H3;2*1H |

InChI Key |

LIVUCOVHXBJLFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C1=CC=CC=C1)[NH2+]CC[NH2+]C(CCCCCCCC)C2=CC=CC=C2.[Br-].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)

![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)

![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)